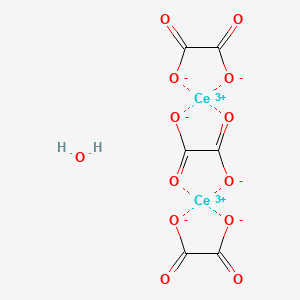

cerium(3+);oxalate;hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cerium(3+);oxalate;hydrate, also known as cerium(III) oxalate hydrate, is an inorganic compound with the chemical formula Ce2(C2O4)3·xH2O. It is a white crystalline solid that is slightly soluble in water. This compound is a cerium salt of oxalic acid and is often used in various scientific and industrial applications due to its unique properties .

Métodos De Preparación

Cerium(III) oxalate hydrate can be synthesized through a precipitation technique. One common method involves reacting cerium(III) chloride with oxalic acid in an aqueous solution. The reaction is as follows:

2CeCl3+3H2C2O4→Ce2(C2O4)3+6HCl

The resulting cerium(III) oxalate precipitate is then filtered, washed, and dried to obtain the hydrate form .

Industrial production methods often involve similar precipitation techniques but on a larger scale. The use of external magnetic fields during the precipitation process can influence the morphology and size of the cerium oxalate particles .

Análisis De Reacciones Químicas

Cerium(III) oxalate hydrate undergoes various chemical reactions, including:

Oxidation: Cerium(III) can be oxidized to cerium(IV) in the presence of strong oxidizing agents.

Reduction: Cerium(IV) oxalate can be reduced back to cerium(III) using reducing agents.

Thermal Decomposition: When heated, cerium(III) oxalate decomposes to form cerium oxide (CeO2) and carbon dioxide (CO2).

Precipitation: Cerium(III) oxalate can be precipitated from cerium(III) chloride and oxalic acid under acidic conditions.

Aplicaciones Científicas De Investigación

Cerium(III) oxalate hydrate has a wide range of applications in scientific research:

Biology: Cerium compounds are studied for their potential antioxidant properties and their ability to scavenge free radicals.

Medicine: Cerium(III) oxalate has been used as an antiemetic to prevent nausea and vomiting.

Industry: It is used in the production of ceramics, glass, phosphors, and pyrotechnics.

Mecanismo De Acción

The mechanism of action of cerium(III) oxalate hydrate varies depending on its application. In catalysis, cerium oxide derived from cerium(III) oxalate acts as a catalyst by providing active sites for chemical reactions. In biological systems, cerium compounds can interact with reactive oxygen species, reducing oxidative stress and preventing cellular damage .

Comparación Con Compuestos Similares

Cerium(III) oxalate hydrate can be compared with other cerium compounds such as cerium(IV) oxide and cerium(III) nitrate. While cerium(IV) oxide is widely used as a catalyst and in fuel cells, cerium(III) nitrate is commonly used in analytical chemistry and as a reagent. The unique properties of cerium(III) oxalate hydrate, such as its ability to form stable hydrates and its use as a precursor for cerium oxide, distinguish it from these similar compounds .

Similar Compounds

- Cerium(IV) oxide (CeO2)

- Cerium(III) nitrate (Ce(NO3)3)

- Cerium(III) chloride (CeCl3)

- Cerium(III) sulfate (Ce2(SO4)3)

Propiedades

Fórmula molecular |

C6H2Ce2O13 |

|---|---|

Peso molecular |

562.30 g/mol |

Nombre IUPAC |

cerium(3+);oxalate;hydrate |

InChI |

InChI=1S/3C2H2O4.2Ce.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6 |

Clave InChI |

WSVMKOQJZBJDJB-UHFFFAOYSA-H |

SMILES canónico |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Ce+3].[Ce+3] |

Descripción física |

Hygroscopic powder; [Sigma-Aldrich MSDS] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-[1-[4-[[2-[[2-[2-[2-[2-(2-Aminooxyethoxy)ethoxy]ethoxy]ethyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12300708.png)

![N'-(5-chloropyridin-2-yl)-N-[4-(dimethylcarbamoyl)-2-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carbonylamino)cyclohexyl]oxamide](/img/structure/B12300734.png)

![methyl 1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate](/img/structure/B12300737.png)

![methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12300740.png)

![1-(5,5-dioxo-2-piperazin-1-yl-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-yl)piperidin-3-ol](/img/structure/B12300741.png)

![[6-[[6-(Acetyloxymethyl)-3,4-dihydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 2,2,6a,6b,9,9,12a-heptamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12300742.png)

![7,18-bis(2-thiophen-2-ylethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12300748.png)